4-Methyl-1,3-benzodioxol-5-amine
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Overview
Description
4-Methyl-1,3-benzodioxol-5-amine is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a methyl group at the 4-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-benzodioxol-5-amine typically involves multi-step reactions. One common method includes the use of potassium hydroxide and water, followed by refluxing with acetone . Another method involves the use of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in dichloromethane under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar multi-step reactions with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or sulfonated compounds.
Scientific Research Applications
4-Methyl-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. For instance, in antitumor applications, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound interacts with cellular pathways, leading to the inhibition of cell proliferation and the induction of programmed cell death.
Comparison with Similar Compounds
- N-Methylbenzo[d][1,3]dioxol-5-amine
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Comparison: 4-Methyl-1,3-benzodioxol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, such as antitumor activity and sensor development .
Properties
CAS No. |
196091-24-4 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3 |
InChI Key |
BPVKCORYABDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)N |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)N |
Synonyms |
1,3-Benzodioxol-5-amine, 4-methyl- |
Origin of Product |
United States |
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